

A Comparative Crystallographic Analysis of 5-Substituted-1H-indole-2-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 5-Methyl-1H-indole-2-carboxylic acid

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This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **5-Methyl-1H-indole-2-carboxylic acid**. While crystallographic data for the parent compound, **5-Methyl-1H-indole-2-carboxylic acid**, is not readily available in the searched public databases, a detailed comparison of closely related 5-substituted indole-2-carboxylic acid derivatives offers valuable insights for researchers, scientists, and drug development professionals. This document summarizes key crystallographic parameters, details the experimental protocols for structure determination, and visualizes the experimental workflow.

The derivatives included in this comparison are two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), methyl 1H-indole-2-carboxylate, and methyl 5-chloro-1H-indole-2-carboxylate. These compounds provide a basis for understanding the structural effects of substitution at the 5-position and on the carboxylic acid group of the indole-2-carboxylic acid scaffold.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the selected indole-2-carboxylic acid derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1)	5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) [1][2]	Methyl 1H-indole-2-carboxylate[3]
Formula	C10H9NO3	C10H9NO3	C10H9NO2
Crystal System	Monoclinic	Monoclinic[1][2]	Orthorhombic
Space Group	C2/c	P21/c[1][2]	Pca21
a (Å)	13.079(3)[1][2]	4.0305(2)[1][2]	13.921(3)
b (Å)	7.696(2)[1][2]	13.0346(6)[1][2]	5.679(1)
c (Å)	35.185(9)	17.2042(9)[1][2]	10.981(2)
α (°)	90	90	90
β (°)	91.06(3)[1][2]	91.871(5)[1][2]	90
γ (°)	90	90	90
Volume (Å ³)	3539.1(16)	903.85(8)	868.1(3)
Z	16[1][2]	4[1][2]	4
Temperature (K)	293(2)	293(2)	150(2)
Radiation type	Mo K α	Mo K α	Mo K α
R-factor	Not specified	0.045	0.040
Key Hydrogen Bonds	O–H...O and N–H...O interactions forming ribbons.[1][2]	Cyclic dimers via double O–H...O hydrogen bonds.[1][2]	N–H...O hydrogen bonds forming centrosymmetric dimers.

Data for Methyl 1H-indole-2-carboxylate is sourced from the Cambridge Structural Database (CSD) entry corresponding to the publication, specific values for R-factor and temperature are typical for such structures but should be verified with the original publication.

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducing and building upon the presented research.

Synthesis and Crystallization:

- 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA): The synthesis of MI2CA typically involves the reaction of 5-methoxyindole with a suitable carboxylating agent. Single crystals for X-ray diffraction are often grown by slow evaporation from a suitable solvent. For instance, polymorph 2 of MI2CA was crystallized from a methanol solution.[1][2]
- Methyl 1H-indole-2-carboxylate: This derivative can be synthesized by the esterification of 1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride followed by dissolution in ethanol.[3] Single crystals are typically obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection and Structure Refinement:

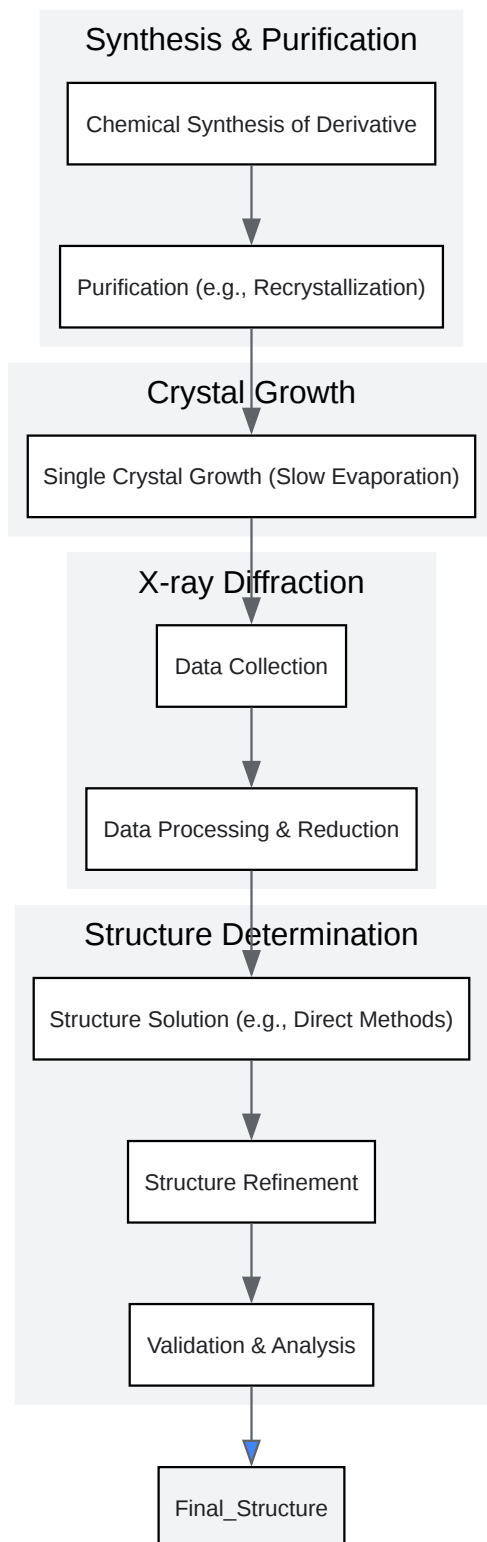
- Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
- Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$). The data collection is typically performed at a controlled temperature, often low temperatures like 150 K to reduce thermal vibrations.
- Data Reduction: The collected diffraction data is processed to yield a set of structure factors. Software such as CrysAlisPro is used for data collection, cell refinement, and data reduction. [1]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . Programs like SHELXS and SHELXL are commonly used for this purpose.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

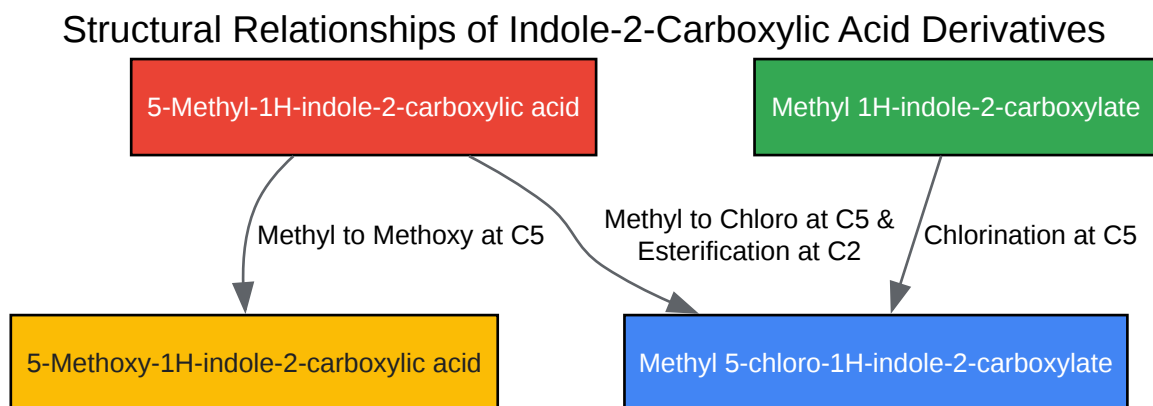
Experimental Workflow for X-ray Crystallography

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Caption: A flowchart of the X-ray crystallography process.

Logical Relationship of Investigated Compounds

This diagram shows the relationship between the parent compound and the derivatives discussed in this guide.



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Caption: Relationship between the parent indole and its derivatives.

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